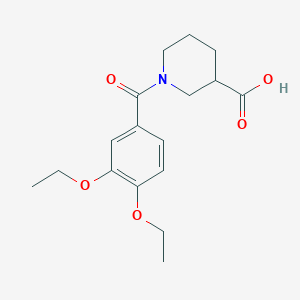
1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 926267-25-6 . It has a molecular weight of 321.37 and its IUPAC name is 1-(3,4-diethoxybenzoyl)-3-piperidinecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The InChI code for “1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid” is 1S/C17H23NO5/c1-3-22-14-8-7-12 (10-15 (14)23-4-2)16 (19)18-9-5-6-13 (11-18)17 (20)21/h7-8,10,13H,3-6,9,11H2,1-2H3, (H,20,21) .Physical And Chemical Properties Analysis
“1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 321.37 .科学的研究の応用
Antimicrobial Activity
Studies have shown that derivatives related to the piperidine-3-carboxylic acid framework exhibit antimicrobial properties. For instance, synthesis and antimicrobial activity evaluations of new pyridine derivatives, which are structurally related, have demonstrated variable and modest activity against strains of bacteria and fungi. These findings suggest potential applications of these compounds in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Hydrogen Bonding and Molecular Assembly
The structural study of hydrogen bonding in anhydrous 1:1 proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids has provided insights into the utility of the piperidine-3-carboxamide cation in molecular assembly. This research highlights the significance of hydrogen bonding in forming complex structures, which could have implications for the design of molecular materials (Smith & Wermuth, 2010).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of a 1:1 complex between the zwitterionic piperidinium-3-carboxylate and p-hydroxybenzoic acid has been characterized, providing insights into the interactions and hydrogen bonding that stabilize such complexes. This research could inform the design of novel materials and compounds with specific structural properties (Dega‐Szafran, Jaskólski, & Szafran, 2007).
Photocatalytic Properties
Certain compounds structurally related to piperidine-3-carboxylic acid derivatives have been evaluated for their photocatalytic properties. This research suggests potential applications in environmental remediation, specifically in the degradation of organic dye pollutants, highlighting the utility of these compounds in developing sustainable and efficient photocatalytic systems (Gu et al., 2018).
Safety and Hazards
The compound has been classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .
将来の方向性
While specific future directions for “1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid” were not found, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
1-(3,4-diethoxybenzoyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-3-22-14-8-7-12(10-15(14)23-4-2)16(19)18-9-5-6-13(11-18)17(20)21/h7-8,10,13H,3-6,9,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYKDQCLHMQXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCCC(C2)C(=O)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

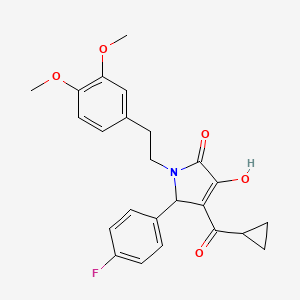
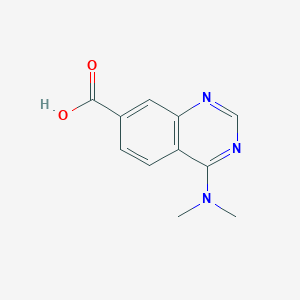

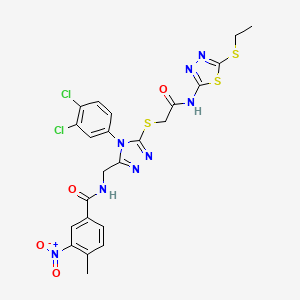

![N-Methyl-N-[2-oxo-2-(4-propan-2-ylazepan-1-yl)ethyl]prop-2-enamide](/img/structure/B2781168.png)
![5-[(4-isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2781169.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2781170.png)
![4-Methyl-2-(5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2781172.png)
![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2781174.png)
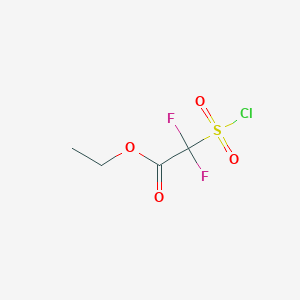
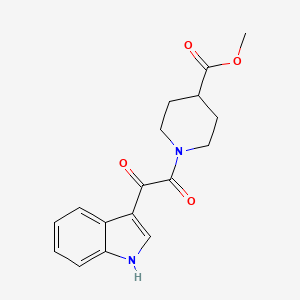
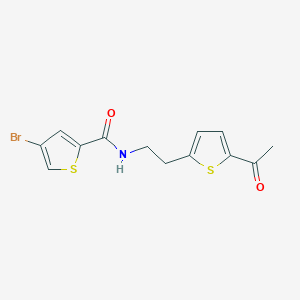
![5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781182.png)